molecular formula C17H25NO B5868589 N-cyclooctyl-2,5-dimethylbenzamide CAS No. 701228-83-3

N-cyclooctyl-2,5-dimethylbenzamide

Cat. No. B5868589
CAS RN: 701228-83-3
M. Wt: 259.4 g/mol
InChI Key: DOGOUXFWBGLNEO-UHFFFAOYSA-N
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Description

N-cyclooctyl-2,5-dimethylbenzamide (CYCLO) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CYCLO is a derivative of N,N-dimethyl-2-(2,6-xylyl) propan-1-amine, which is a well-known analgesic drug. CYCLO has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of N-cyclooctyl-2,5-dimethylbenzamide is not yet fully understood. However, it is believed that N-cyclooctyl-2,5-dimethylbenzamide exerts its analgesic and anti-inflammatory effects by modulating the activity of various neurotransmitters and inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclooctyl-2,5-dimethylbenzamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-cyclooctyl-2,5-dimethylbenzamide can effectively reduce the levels of various inflammatory mediators such as prostaglandins and cytokines. In addition, N-cyclooctyl-2,5-dimethylbenzamide has been shown to modulate the activity of various neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2,5-dimethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, N-cyclooctyl-2,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, making it a promising candidate for further research.
However, N-cyclooctyl-2,5-dimethylbenzamide also has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of N-cyclooctyl-2,5-dimethylbenzamide is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-cyclooctyl-2,5-dimethylbenzamide. One potential direction is to further investigate the mechanism of action of N-cyclooctyl-2,5-dimethylbenzamide. Understanding the exact mechanism of action of N-cyclooctyl-2,5-dimethylbenzamide could help to identify new targets for the development of novel analgesic and anti-inflammatory drugs.
Another potential direction is to investigate the potential applications of N-cyclooctyl-2,5-dimethylbenzamide in the treatment of other diseases. For example, N-cyclooctyl-2,5-dimethylbenzamide has been shown to possess anti-cancer properties in some studies, suggesting that it could be a promising candidate for further research in this field.
Conclusion:
In conclusion, N-cyclooctyl-2,5-dimethylbenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. N-cyclooctyl-2,5-dimethylbenzamide possesses potent analgesic and anti-inflammatory properties, making it a promising candidate for further research and development. However, further research is needed to fully understand the mechanism of action of N-cyclooctyl-2,5-dimethylbenzamide and to identify its potential applications in other fields.

Synthesis Methods

N-cyclooctyl-2,5-dimethylbenzamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzoic acid with cyclooctanone in the presence of a catalyst. The resulting intermediate is then converted to N-cyclooctyl-2,5-dimethylbenzamide through a series of chemical reactions.

Scientific Research Applications

N-cyclooctyl-2,5-dimethylbenzamide has been extensively studied for its potential applications in various fields. In the field of pain management, N-cyclooctyl-2,5-dimethylbenzamide has been shown to possess potent analgesic properties. Several studies have demonstrated that N-cyclooctyl-2,5-dimethylbenzamide can effectively reduce pain in animal models of acute and chronic pain.
In addition to its analgesic properties, N-cyclooctyl-2,5-dimethylbenzamide has also been shown to possess anti-inflammatory properties. Studies have demonstrated that N-cyclooctyl-2,5-dimethylbenzamide can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-cyclooctyl-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-13-10-11-14(2)16(12-13)17(19)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGOUXFWBGLNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358941
Record name N-cyclooctyl-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2,5-dimethylbenzamide

CAS RN

701228-83-3
Record name N-cyclooctyl-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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